N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a compound that features a benzamide core with a tetrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar catalytic processes. The use of ultrasonic irradiation and recoverable catalysts ensures that the process remains efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can lead to various biological effects, such as inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound has a similar structure but with a dimethoxyphenyl group instead of a methoxyphenyl group.
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the benzamide and tetrazole components.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the methoxyphenyl group. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-24-16-8-2-13(3-9-16)10-11-18-17(23)14-4-6-15(7-5-14)22-12-19-20-21-22/h2-9,12H,10-11H2,1H3,(H,18,23) |
InChI Key |
IORZOEJZMZRAQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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